molecular formula C6H7F3N2S B2374651 [4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine CAS No. 2138255-48-6

[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2374651
CAS No.: 2138255-48-6
M. Wt: 196.19
InChI Key: AROBZLXDOSDNAX-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine is a chemical compound with the molecular formula C6H7F3N2S It is characterized by the presence of a thiazole ring substituted with a trifluoroethyl group and a methanamine group

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with a variety of targets.

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions between (4-(2,2,2-Trifluoroethyl)thiazol-2-yl)methanamine and its targets, and the resulting changes, would need further investigation.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities , suggesting that they may influence multiple biochemical pathways

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine typically involves the reaction of 2-aminothiazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) is used to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,2,2-Trifluoroethyl)thiazol-2-yl)amine
  • (4-(2,2,2-Trifluoroethyl)thiazol-2-yl)ethanamine
  • (4-(2,2,2-Trifluoroethyl)thiazol-2-yl)methylamine

Uniqueness

[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine is unique due to the presence of both the trifluoroethyl group and the methanamine group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the methanamine group provides a site for further chemical modifications.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S/c7-6(8,9)1-4-3-12-5(2-10)11-4/h3H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROBZLXDOSDNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138255-48-6
Record name [4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]methanamine
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